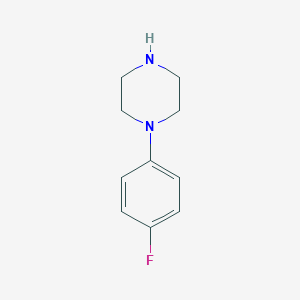

1-(4-Fluorophenyl)piperazine

描述

Overview of Piperazine (B1678402) Derivatives in Drug Discovery and Development

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the field of medicinal chemistry. nih.govnih.gov Recognized as a "privileged scaffold," this structure is extensively found in a multitude of biologically active compounds. nih.gov Its prevalence in drug design is attributed to several key factors. The piperazine ring's structural flexibility allows for the introduction of various substituents at its nitrogen atoms, enabling chemists to fine-tune the pharmacological properties of a molecule. researchgate.net

Furthermore, the two nitrogen atoms within the piperazine core can significantly improve the pharmacokinetic profile of drug candidates. nih.gov Their pKa values often lead to enhanced aqueous solubility, a crucial factor for a drug's bioavailability. nih.gov This structural feature is instrumental in balancing the necessary pharmacodynamic and pharmacokinetic properties essential for developing effective therapeutic agents. nih.gov Consequently, piperazine derivatives have been successfully developed for a wide array of therapeutic applications, particularly for central nervous system (CNS) disorders, including antipsychotic, antidepressant, and anxiolytic agents. nih.govcore.ac.uk The therapeutic versatility of this scaffold continues to drive research into new piperazine-based drug candidates. ontosight.ai

Historical Context of 1-(4-Fluorophenyl)piperazine Discovery and Research Trajectory

The compound this compound, often abbreviated as pFPP or 4-FPP, first appeared in scientific literature not as a primary drug candidate, but as a metabolite. In 1982, it was identified as a major metabolite of Niaprazine, a sedative and hypnotic drug. chemicalbook.comwikipedia.org The metabolic pathways of Niaprazine included N-dealkylation and N-dearylation, leading to the formation of this compound. chemicalbook.com

For years, pFPP remained primarily a subject of metabolic studies. However, in the early 2000s, it was rediscovered in a completely different context as a psychoactive substance. wikipedia.org It began to be sold as a component of recreational "Party pills," particularly in New Zealand. wikipedia.orgresearchgate.net This shift brought new attention to the compound, prompting further investigation into its pharmacological and chemical properties outside of its role as a metabolite. figshare.com This renewed interest has solidified its position as a valuable research tool and a lead compound in neuropharmacology and medicinal chemistry. dergipark.org.tr

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJKDKWRVSSJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177039 | |

| Record name | 4-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-63-3 | |

| Record name | 1-(4-Fluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4'-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUORO-PHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML61BE244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Fluorophenyl Piperazine

Established Synthesis Routes for 1-(4-Fluorophenyl)piperazine

The synthesis of this compound can be achieved through several established laboratory methods. Concurrently, due to its use in the synthesis of psychoactive substances, potential clandestine manufacturing pathways have also been investigated. figshare.comgrafiati.com

Laboratory-Scale Synthetic Approaches

The primary laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between piperazine (B1678402) and an activated fluorophenyl source. A common and straightforward method is the reaction of piperazine with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group.

Another widely used approach is the direct N-arylation of piperazine with 4-fluorobenzaldehyde (B137897). For instance, reacting 1-(methylsulphonyl) piperazine with 4-fluorobenzaldehyde in the presence of potassium carbonate and refluxing in dimethylformamide (DMF) can yield the desired product framework. mdpi.com The synthesis of N,N-disubstituted piperazines is a general application of this parent compound. sigmaaldrich.comottokemi.com

Investigations into Clandestine Synthesis Pathways

Research has been conducted to investigate potential routes for the clandestine synthesis of phenylpiperazines, including this compound (often abbreviated as 4-FPP). figshare.comgrafiati.com These investigations are crucial for forensic analysis to identify the synthetic origin of illicitly produced substances by profiling impurities, by-products, and residual reactants. figshare.com Studies have successfully synthesized 4-FPP using methods feasible in clandestine settings, achieving yields of up to 82.4%. figshare.com The analysis of these synthesized samples helps in developing robust analytical methods, such as GC-MS, to detect and differentiate isomers and other related compounds found in street samples. figshare.com

Synthesis of this compound Derivatives and Analogues

The this compound moiety is a versatile scaffold for creating a wide array of derivatives with potential therapeutic applications. The second nitrogen atom of the piperazine ring provides a convenient point for chemical modification.

Design Principles for Novel Derivative Synthesis

The design of novel derivatives often involves attaching various functional groups to the N4 position of the piperazine ring to achieve desired biological activity. The core principle is to use the this compound as a pharmacophore that can be appended with other moieties to target specific biological systems.

For example, in the development of potential anticancer agents, this compound has been incorporated into 1,2-benzothiazine structures. mdpi.com In this design, the phenylpiperazine group acts as a side chain intended to bind in the grooves of DNA. mdpi.com Similarly, for antimalarial drug design, the piperazine core acts as a linker between a 4(1H)-quinolone core and various substituents, with the aim of improving properties like aqueous solubility. nih.gov The introduction of different substituents, such as a trifluoromethyl group or chlorine atoms on the phenyl ring, is a strategy to modulate cytotoxic activity. mdpi.com

Microwave-Assisted and Conventional Synthetic Techniques

Both conventional heating and microwave-assisted synthesis are employed for creating derivatives of this compound. Microwave irradiation has gained popularity as a "green chemistry" technique that often provides significant advantages over traditional methods, including shorter reaction times, higher yields, and the formation of fewer by-products. researchgate.net

A comparative study on the synthesis of hybrid compounds derived from this compound demonstrated the efficiency of microwave assistance. researchgate.net For instance, the reaction of this compound with ethyl bromoacetate (B1195939) was performed under both conventional reflux conditions and microwave irradiation, with the latter leading to optimized reaction times and yields. researchgate.net Similarly, the synthesis of 2,4-thiazolidinedione (B21345) derivatives incorporating the this compound moiety was successfully carried out using microwave reflux, significantly reducing the reaction time to a few minutes. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Hydrazide Derivative researchgate.net

| Method | Reagents | Solvent | Conditions | Reaction Time | Yield |

| Conventional | Compound 1, Hydrazine Hydrate | Ethanol | Reflux | 10 h | 65% |

| Microwave | Compound 1, Hydrazine Hydrate | Ethanol | 150 W, 110 °C | 15 min | 89% |

Radiosynthesis for Positron Emission Tomography (PET) Applications

The this compound scaffold is valuable for developing radiotracers for PET imaging, which requires the incorporation of a positron-emitting isotope, most commonly fluorine-18 (B77423) ([¹⁸F]).

One strategy involves a two-step synthesis starting with the ¹⁸F-labeling of an iodonium (B1229267) precursor to produce 4-[¹⁸F]fluoro-iodobenzene. nih.gov This intermediate then undergoes a Palladium-catalyzed Hartwig-Buchwald N-arylation with piperazine to yield 1-(4-[¹⁸F]fluorophenyl)piperazine. nih.gov This radiolabeled intermediate can then be used in subsequent reactions, such as reductive amination, to synthesize more complex PET ligands like [¹⁸F]FAUC 316, a dopamine (B1211576) D₄ receptor agonist. nih.gov

Another example is the synthesis of [¹⁸F]MEL054, a radiotracer for imaging melanoma tumors. researchgate.net This process involves the preparation of 4-[¹⁸F]fluorobenzaldehyde, which is then reacted with a piperazine-containing precursor via reductive alkylation to produce the final radiolabeled compound. researchgate.net This automated, two-step radiosynthesis yields the product with high radiochemical purity, suitable for in vivo imaging. researchgate.net

Table 2: Key Radiosynthesis Reactions for PET Ligands

| Target PET Ligand | Radiolabeled Intermediate | Key Reaction Step | Precursors | Reference |

| [¹⁸F]FAUC 316 | 1-(4-[¹⁸F]fluorophenyl)piperazine | Hartwig-Buchwald N-arylation | Piperazine, 1-[¹⁸F]fluoro-4-iodobenzene | nih.gov |

| [¹⁸F]MEL054 | 4-[¹⁸F]fluorobenzaldehyde | Reductive Alkylation | 4-formyl-N,N,N-trimethylanilinium triflate, 2-(2-oxo-2-piperazin-1-ylethyl)isoindolin-1-one | researchgate.net |

Characterization of Synthetic Impurities and By-products in this compound Preparations

The control and characterization of impurities in bulk drug substances and chemical intermediates are critical for ensuring product quality and consistency. For this compound (p-FPP or 4-FPP), a key intermediate and pharmacologically relevant scaffold, a thorough understanding of potential impurities arising from its synthesis is essential. These impurities can originate from starting materials, side reactions, or degradation and are typically identified and quantified using a combination of chromatographic and spectroscopic techniques.

Research into the synthesis and analysis of this compound has identified several classes of impurities. figshare.com These can be broadly categorized as residual starting materials, positional isomers, and by-products from side reactions. figshare.com The synthesis of phenylpiperazines can be achieved through various routes, such as the reaction of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or by reacting piperazine with a suitable aryl donor. europa.eu The specific impurities encountered often depend on the chosen synthetic pathway.

One of the most significant challenges in the characterization of 4-FPP is the presence of its positional isomers, 1-(2-Fluorophenyl)piperazine (B89578) (2-FPP) and 1-(3-Fluorophenyl)piperazine (B1329745) (3-FPP). figshare.comrsc.org The similar chemical profiles of these isomers make their separation and individual identification difficult. figshare.com Specialized analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), have been developed to achieve the simultaneous separation and identification of the 2-FPP, 3-FPP, and 4-FPP isomers. figshare.comrsc.org The presence of these isomers often suggests the use of impure starting materials or non-specific reaction conditions during the arylation of the piperazine ring.

In addition to isomers, by-products can be formed during synthesis. For instance, in related piperazine syntheses, side reactions leading to disubstituted products like 1,4-dibenzylpiperazine (B181160) (DBZP) have been observed. europa.eu This suggests that a potential by-product in 4-FPP production could be 1,4-bis(4-fluorophenyl)piperazine, formed by the reaction of the product with another molecule of the fluorophenyl reactant. Forced degradation studies on more complex molecules containing a piperazine ring have shown that the ring can be susceptible to hydrolysis under acidic stress conditions, which represents another potential source of impurities. moca.net.ua

The standard analytical toolkit for purity assessment and impurity characterization includes a range of sophisticated methods. High-Performance Liquid Chromatography (HPLC), particularly with C18 reversed-phase columns, is a cornerstone for purity determination. scispace.com For structural confirmation of both the target molecule and any isolated impurities, Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable.

The table below summarizes the key analytical techniques used and the types of impurities identified in the preparation of this compound.

Table 1: Analytical Characterization and Impurity Profile of this compound

| Impurity Type | Potential Specific Impurities | Common Analytical Methods for Characterization | Notes |

|---|---|---|---|

| Positional Isomers | 1-(2-Fluorophenyl)piperazine (2-FPP)1-(3-Fluorophenyl)piperazine (3-FPP) | Gas Chromatography-Mass Spectrometry (GC-MS) figshare.comrsc.org | Separation is challenging due to similar chemical properties. figshare.com GC-MS methods have been specifically developed for their resolution. rsc.org |

| Synthesis By-products | 1,4-bis(4-fluorophenyl)piperazine | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) europa.eu | Formation of disubstituted piperazines is a known side reaction in related syntheses. europa.eu |

| Residual Reactants | Piperazine4-Fluoroanilinebis(2-chloroethyl)amine | HPLC, GC-MS figshare.com | Unreacted starting materials are a common impurity class in many chemical syntheses. figshare.com |

| Degradation Products | Products of piperazine ring hydrolysis | Liquid Chromatography-Mass Spectrometry (LC-MS) moca.net.ua | Can be identified through forced degradation studies under various stress conditions (e.g., acidic, photolytic). moca.net.ua |

Compound Index

Pharmacological Profiling and Receptor Interactions of 1 4 Fluorophenyl Piperazine

Serotonin (B10506) Receptor Agonism and Affinity Studies

1-(4-Fluorophenyl)piperazine demonstrates significant interaction with the serotonin (5-HT) system, a key neurotransmitter system involved in regulating mood and various physiological processes. google.comingentaconnect.com Its activity is most pronounced at the 5-HT1A receptor, with additional affinities for other serotonin receptor subtypes. wikipedia.orgwikidoc.org

In vitro studies have established that this compound acts principally as a 5-HT1A receptor agonist. wikipedia.orgwikidoc.org The subjective effects of the compound are largely attributed to this agonistic action. wikipedia.orgwikidoc.org The 4-fluorophenylpiperazine moiety is specifically associated with 5-HT1A agonism. vulcanchem.com Research on related compounds further supports the role of the phenylpiperazine structure in 5-HT1A receptor binding. mdpi.com For instance, derivatives incorporating this moiety have shown high affinity for the 5-HT1A receptor. mdpi.comnih.gov

Table 1: 5-HT1A Receptor Binding Affinity

| Compound/Moiety | Binding Affinity (Ki) | Receptor |

| 4-fluorophenylpiperazine moiety | 120 nM | 5-HT1A |

| N-(3-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)propyl)isonicotinamide | 0.130 nM | 5-HT1A |

| Data sourced from references vulcanchem.comnih.gov. |

Studies on structurally similar molecules have provided further insight. For example, a derivative, N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide, demonstrated a notable affinity for the 5-HT2C receptor with a Ki value of 0.8 nM. unisi.itnih.gov Another related compound showed 5-HT2A affinity in the subnanomolar range. nih.gov These findings underscore the importance of the core phenylpiperazine structure in mediating interactions with the 5-HT2 receptor family. ingentaconnect.comresearchgate.net

Table 2: 5-HT2A and 5-HT2C Receptor Binding Affinities of Related Compounds

| Compound | Binding Affinity (Ki) | Receptor |

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide | 0.0224 nM | 5-HT2A |

| N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide | 0.8 nM | 5-HT2C |

| Data sourced from reference nih.gov. |

Monoamine Neurotransmitter Reuptake Inhibition and Release Modulation

This compound also modulates the activity of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. wikipedia.orgwikidoc.org Its effects are primarily focused on the serotonin and norepinephrine (B1679862) transporters.

The compound has been shown to inhibit the reuptake of serotonin. wikipedia.orgwikidoc.org Phenylpiperazine derivatives are known to act as inhibitors of the serotonin transporter (SERT). vulcanchem.comevitachem.com This inhibition leads to increased levels of serotonin in the synapse, a mechanism shared by many antidepressant medications. evitachem.comrsc.org The selective inhibition of serotonin reuptake is a critical component of its neuropharmacological action. nih.gov

Alongside its effects on serotonin, this compound also inhibits the reuptake of norepinephrine. wikipedia.orgwikidoc.org Piperazine (B1678402) derivatives have been documented to inhibit the norepinephrine transporter (NET). vulcanchem.com The dual inhibition of both serotonin and norepinephrine reuptake is a characteristic of a class of antidepressants known as SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). plos.org

Table 3: Monoamine Reuptake Inhibition for Piperazine Derivatives

| Transporter | Inhibition (IC₅₀) |

| SERT (Serotonin Transporter) | 0.8–1.2 μM |

| NET (Norepinephrine Transporter) | 0.8–1.2 μM |

| Data sourced from reference vulcanchem.com. |

Interaction with Other Neurotransmitter Systems

The pharmacological activity of this compound extends to other neurotransmitter systems, although these interactions are generally less prominent than its effects on the serotonin system. wikipedia.org As a metabolite of niaprazine, which is an antagonist at α1-adrenergic receptors, it may have some interaction with the adrenergic system. wikipedia.org

Research into related piperidine-piperazine compounds indicates that this structural class can act as ligands for dopamine (B1211576) receptors and transporters in addition to serotonin and norepinephrine systems. google.com However, studies on derivatives of 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) found that the bis(p-fluoro) substitution reduced selectivity for the dopamine transporter (DAT) relative to the serotonin transporter. nih.gov Other research has explored derivatives for their potential to interact with dopamine D1 and D2 receptors, often finding moderate to no affinity. ingentaconnect.comnih.gov This suggests that while the core structure has the potential for broader neurotransmitter interactions, the specific substitutions are critical in determining the affinity and selectivity profile. ebi.ac.ukebi.ac.uknih.gov

Dopaminergic System Interactions

Substituted phenylpiperazines are recognized as crucial pharmacophores for neuroligands that interact with various receptors, including D2-like dopaminergic receptors. nih.gov The this compound moiety, in particular, is a structural backbone for compounds designed to target the dopaminergic system. Previous studies have indicated that piperazine analogs often demonstrate significant and selective affinities for the dopamine D4 receptor subtype compared to their piperidine (B6355638) counterparts. nih.gov

Research has focused on developing selective dopamine D4 receptor antagonists for potential use as antipsychotic agents. chinayyhg.com For instance, the piperazine analog of haloperidol (B65202), which contains the this compound structure, shows selective and increased affinity for the DAD4 receptor subtype. nih.gov This has spurred further exploration of the piperazine moiety to identify new selective D4 ligands. nih.gov One such exploration led to the development of [18F]FAUC 316, a highly selective dopamine D4 ligand, which is synthesized using this compound as a key intermediate. nih.govresearchgate.net

Derivatives have also been designed to interact with other dopamine receptors. The compound α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol hydrochloride, known as (+/-)-BMY 14802, and its metabolites have been shown to interact with both D1 and D2 dopamine receptor subtypes, exhibiting dopamine receptor antagonism. nih.gov Furthermore, compounds incorporating the this compound structure have been investigated for their ability to inhibit dopamine reuptake by binding to the dopamine transporter (DAT). mdpi.com For example, GBR-12909, a potent dopamine reuptake inhibitor with a high affinity for DAT (IC50 = 4.3 nM), features a bis(4-fluorophenyl)methyl group attached to a piperazine core. mdpi.com

| Compound/Derivative Class | Receptor/Transporter Target | Observed Interaction/Affinity |

| Piperazine Analog of Haloperidol | Dopamine D4 Receptor | Selective and increased affinity nih.gov |

| [18F]FAUC 316 | Dopamine D4 Receptor | Highly selective ligand nih.govresearchgate.net |

| (+/-)-BMY 14802 | Dopamine D1 & D2 Receptors | Receptor antagonism nih.gov |

| GBR-12909 | Dopamine Transporter (DAT) | High affinity (IC50 = 4.3 nM) mdpi.com |

GABAergic System Modulation in Piperazine Anthelmintics

The core structure of this compound is the piperazine ring, a molecule with well-established anthelmintic properties. Piperazine functions as an anthelmintic by targeting the neuromuscular system of parasitic worms. patsnap.com It acts as a GABA (gamma-aminobutyric acid) receptor agonist specifically on the muscle membrane GABA receptors of nematodes. drugbank.comresearchgate.net This interaction causes a hyperpolarization of the nerve endings by increasing the influx of chloride ions, which leads to flaccid paralysis of the worm. patsnap.comdrugbank.comnih.gov Once paralyzed, the parasite is dislodged from the intestinal lumen and expelled from the host's body through normal peristalsis. patsnap.comdrugbank.com This mechanism of action, which targets GABA-gated chloride channels in the parasite, is a key example of selective toxicity. researchgate.netnih.gov

While this compound itself is not used as an anthelmintic, the GABAergic activity of its parent molecule, piperazine, is a fundamental aspect of the pharmacology of this chemical class. The addition of the 4-fluorophenyl group to the piperazine ring significantly alters the molecule's properties, directing its pharmacological activity primarily toward central nervous system receptors in mammals rather than the GABA receptors of nematodes.

Cannabinoid Receptor (CB1) Inverse Agonism in Fluorophenylpiperazine Analogues

Analogues of this compound have been identified as inverse agonists at the cannabinoid CB1 receptor. nih.govnih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but produces the opposite pharmacological response. rndsystems.com This is distinct from a neutral antagonist, which simply blocks the receptor.

One notable example is the benzhydryl piperazine analog, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) . nih.govnih.gov This compound has been identified as a new CB1 receptor inverse agonist. nih.govnih.govossila.com It binds with a Ki value of 220 nM and demonstrates selectivity for the CB1 receptor over the CB2 receptor. nih.govnih.govvulcanchem.com Functionally, LDK1229 shows efficacy in antagonizing the basal G protein coupling activity of the CB1 receptor, which is consistent with inverse agonist behavior. nih.gov Other related analogs, such as 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (B599025) (LDK1203) and 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222) , also exhibit binding to the CB1 receptor. nih.gov

The development of such compounds is of interest because first-generation CB1 inverse agonists were associated with significant centrally-mediated side effects. nih.govnih.gov The distinct benzhydryl piperazine scaffold offers a new chemical basis for developing novel CB1 inverse agonists that may have a reduced central nervous system impact. nih.govnih.gov

| Compound Name | Receptor Target | Ki (nM) | Receptor Activity |

| (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) | Cannabinoid CB1 | 220 nih.govnih.govvulcanchem.com | Inverse Agonist nih.govnih.gov |

| 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203) | Cannabinoid CB1 | Binds to receptor nih.gov | - |

| 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222) | Cannabinoid CB1 | Binds to receptor nih.gov | - |

Calcium Channel Antagonistic Effects in Fluorophenylpiperazine Derivatives

Piperazine and its derivatives have been recognized for their diverse biological activities, including acting as calcium channel blockers. nih.gov Certain compounds containing the this compound or a related fluorophenylpiperazine structure have been specifically identified as calcium channel antagonists.

For example, Monatepil is an antihypertensive agent that functions as both a calcium channel blocker and an α1-adrenergic receptor antagonist. wikipedia.org Its chemical structure is N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide, incorporating the this compound moiety. wikipedia.org Another example is Flunarizine , a drug used for migraines, which is classified as a calcium antagonist and is synthesized from a 1-bis(4-fluorophenyl)methyl piperazine precursor. ossila.com

Research has also been conducted on novel derivatives with T-type calcium channel blocking activity. One study synthesized a series of compounds based on a diphenyl methyl-piperazine core and found that 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide was a potent blocker of Cav3.2 T-type calcium channels with an IC50 of approximately 4 micromolar. nih.gov Furthermore, studies on phenylcarbamic acid derivatives containing a 4-(4-fluorophenyl)piperazin-1-yl moiety have been evaluated for their effects on cardiovascular functions, which can be related to calcium channel activity. cabidigitallibrary.org

Neuropharmacological Research and Central Nervous System Cns Effects of 1 4 Fluorophenyl Piperazine

Modulation of Neuronal Calcium Currents in Derivative Studies

Alterations in intracellular calcium (Ca2+) levels are fundamental to neuronal function and survival. Studies have investigated the neuroprotective potential of 1-(4-fluorophenyl)piperazine derivatives by examining their ability to regulate neuronal calcium influx. In cellular models of ischemia, which can cause a pathological increase in intracellular calcium, specific ligands were found to regulate these levels. cm-uj.krakow.pl For instance, certain derivatives of 2-phenylimidazo[1,2-a]-pyridine incorporating cyclic amine moieties have demonstrated a capacity to reduce elevated intracellular calcium. nih.gov One such derivative, a thiazolidine (B150603) compound, was shown to decrease intracellular calcium levels by up to 50% in neuronal cells. nih.gov This regulatory action on calcium currents is a key aspect of their neuroprotective profile, suggesting a mechanism for mitigating excitotoxicity and neuronal damage. cm-uj.krakow.pl

Impact on Oxidative Metabolism in CNS Neurons

Oxidative stress is a critical factor in the pathology of various neurodegenerative diseases and ischemic brain injury. Research has shown that some derivatives of this compound possess neuroprotective properties by counteracting oxidative stress-induced neuronal damage. Studies using neuronal cell lines have demonstrated that these compounds can protect against glutamate-induced toxicity and inhibit oxidative stress and apoptosis. In one study, specific derivatives were found to reduce levels of reactive oxygen species (ROS) in SH-SY5Y neuronal cells that were subjected to hydrogen peroxide-induced oxidative stress. nih.gov This suggests that the neuroprotective effects of these compounds are mediated, at least in part, through the modulation of antioxidant pathways. nih.gov

Studies on Central Dopamine (B1211576), Serotonin (B10506), and Noradrenaline Neurotransmission Potentiation

The this compound moiety is a common feature in compounds designed to interact with monoamine neurotransmitter systems. ijrrjournal.comresearchgate.net Derivatives are often evaluated for their ability to inhibit the reuptake or stimulate the release of dopamine (DA), serotonin (5-HT), and noradrenaline (NA).

In vitro studies using rat brain synaptosomes have demonstrated the potent effects of novel diphenylbutylpiperazinepyridyl derivatives. nih.gov These compounds were found to be powerful inhibitors of the reuptake of all three neurotransmitters. nih.gov Furthermore, several of these derivatives also increased the release of dopamine and serotonin. nih.gov The data below, from a study on rat brain tissue, illustrates the potent reuptake inhibition by these derivatives. nih.gov

| Compound | Neurotransmitter Reuptake Inhibition |

| FG5865 | Potently inhibits dopamine, serotonin, and noradrenaline uptake. |

| FG5891 | Potently inhibits dopamine, serotonin, and noradrenaline uptake. |

| FG5893 | Potently inhibits dopamine, serotonin, and noradrenaline uptake. |

| FG5909 | Potently inhibits dopamine, serotonin, and noradrenaline uptake. |

This table summarizes the findings that all four tested derivatives were potent inhibitors of the reuptake of the three key neurotransmitters in rat brain synaptosomes. nih.gov

Other piperazine (B1678402) derivatives, such as 1-benzylpiperazine (B3395278) (BZP), primarily act as stimulants by potentiating central dopamine, serotonin, and noradrenaline neurotransmission, with the most significant effect on dopamine. researchgate.net This modulation of monoaminergic systems is central to their psychoactive and potential therapeutic effects. researchgate.netresearchgate.net

Preclinical Models of Psychostimulant Use Disorders and Atypical Dopamine Transporter Inhibition by Derivatives

A significant area of research focuses on developing "atypical" dopamine transporter (DAT) inhibitors as potential treatments for psychostimulant use disorders, such as cocaine addiction. nih.govresearchgate.net Unlike typical DAT inhibitors (e.g., cocaine), which have high abuse potential, atypical inhibitors block dopamine reuptake with a different pharmacological profile, leading to minimal stimulant-like behaviors. nih.govacs.org

Derivatives of this compound have been central to this research. For example, the compound 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091) was effective in preclinical models at reducing the reinforcing effects of cocaine and methamphetamine without producing psychostimulant effects itself. nih.govacs.org

Further chemical modifications have aimed to improve DAT affinity and metabolic stability. nih.govacs.org The replacement of the piperazine ring with a piperidine (B6355638) ring in some analogues led to improved metabolic stability while maintaining DAT affinity. nih.gov Molecular modeling suggests that these atypical inhibitors bind to an inward-facing conformation of the DAT, which differs from the binding of cocaine. nih.gov

The table below showcases the DAT binding affinities for several derivatives, highlighting the ongoing effort to optimize these compounds. acs.org

| Compound Name/Code | DAT Binding Affinity (Ki, nM) |

| 3b (JJC8-091) | 230 nM |

| 14a | 23 nM |

| RDS03-94 | 39.4 nM |

This table presents the dopamine transporter (DAT) binding affinities for selected atypical inhibitors. A lower Ki value indicates a higher binding affinity. Compound 14a shows a significant improvement in affinity over the parent compound 3b . acs.orgRDS03-94 also shows high affinity. wikipedia.org

These atypical inhibitors, including N-substituted benztropine (B127874) analogues with bis(4'-fluorophenyl) groups, have been shown to block the behavioral and neurochemical effects of cocaine in animal models, supporting their development as potential replacement therapies for stimulant addiction. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl Piperazine Analogues

Impact of Substitutions on Receptor Binding Affinity and Selectivity

Substitutions on both the aryl ring and the second nitrogen atom (N-4) of the piperazine (B1678402) core significantly influence the binding affinity and selectivity of 1-(4-fluorophenyl)piperazine analogues for various receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) subtypes.

Research into a series of indazole-based derivatives bearing the this compound moiety revealed distinct SAR trends for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. The introduction of a substituent at the ortho position of the phenyl ring is generally the most favorable modification for enhancing binding affinity to the dopamine D₂ receptor. tandfonline.com For instance, an ortho-chloro or ortho-methoxy substitution on the phenyl ring can increase D₂ receptor affinity.

The nature of the substituent on the N-1 nitrogen of the piperazine ring plays a critical role in determining affinity for the 5-HT₁ₐ receptor. nih.gov Studies on tetrahydronaphthalenylpropyl-piperazine derivatives show that replacing the commonly used phenyl or methoxyphenyl group with other moieties leads to varied outcomes. While 1-cyclohexyl and 1-(2-benzothiazolyl) substituted piperazines show low to moderate 5-HT₁ₐ affinity, analogues with 1-(3-benzisothiazolyl) or 1-(1-naphthalenyl) substituents display high affinity, with Kᵢ values in the subnanomolar range. nih.gov These high-affinity compounds also demonstrated improved selectivity over α₁-adrenergic receptors. nih.gov

In another series of picolinamide (B142947) derivatives, the substituent on the piperazine's aryl group was varied to probe effects on 5-HT₁ₐ and 5-HT₂ₐ receptors. A 2-pyrimidinyl group was found to produce greater affinity for the 5-HT₁ₐ receptor. unisi.it Specifically, N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide was the most affine and selective derivative for the 5-HT₁ₐ receptor (Kᵢ = 0.046 nM). unisi.it Conversely, for 5-HT₂ₐ receptors, a 2-methoxyphenyl group attached to the piperazine yielded a compound with subnanomolar affinity (Kᵢ = 0.0224 nM). unisi.it The presence of a 4-fluorophenyl group, as seen in compound 3g , resulted in moderate antiviral activity against Coxsackie B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov

The following table summarizes the impact of various substitutions on receptor binding affinities.

| Base Scaffold | Substituent (R) | Target Receptor | Binding Affinity (Kᵢ, nM) | Key Finding |

| Picolinamide-Alkyl-Piperazine-R | Pyrimidin-2-yl | 5-HT₁ₐ | 0.046 | High affinity and selectivity for 5-HT₁ₐ. unisi.it |

| Picolinamide-Alkyl-Piperazine-R | 2-Methoxyphenyl | 5-HT₂ₐ | 0.0224 | Subnanomolar affinity for 5-HT₂ₐ. unisi.it |

| Picolinamide-Alkyl-Piperazine-R | 4-Chlorophenyl | 5-HT₁ₐ | 0.344 | High affinity for 5-HT₁ₐ. unisi.it |

| Tetralin-Alkyl-Piperazine-R | 1-(3-Benzisothiazolyl) | 5-HT₁ₐ | Subnanomolar | High affinity and good selectivity over α₁ receptors. nih.gov |

| Tetralin-Alkyl-Piperazine-R | 1-Naphthalenyl | 5-HT₁ₐ | Subnanomolar | High affinity and good selectivity over α₁ receptors. nih.gov |

| Tetralin-Alkyl-Piperazine-R | 1-Cyclohexyl | 5-HT₁ₐ | Moderate | Lower affinity compared to aryl substituents. nih.gov |

| Indazole-Carboxamide-Alkyl-Piperazine-R | 2-Chlorophenyl | D₂ | Increased Affinity | Ortho substitution on the phenyl ring is preferred for D₂ binding. tandfonline.com |

Influence of Piperazine Ring Modifications on Pharmacological Profile

Modifying the central piperazine ring itself, for instance by ring expansion, contraction, or bioisosteric replacement, profoundly alters the pharmacological profile of the resulting analogues. The six-membered piperazine ring with its two nitrogen atoms is often considered essential for the desired activity. nih.gov

In studies of haloperidol (B65202) analogues, where the piperazine ring was expanded to a homopiperazine (B121016) (a seven-membered diazepane ring), researchers were able to modulate binding affinity at dopamine and serotonin receptor subtypes. unc.eduresearchgate.net This strategy led to the identification of new compounds with profiles suitable for further exploration as potential antipsychotic agents. unc.edu Similarly, in a series of atypical dopamine transporter (DAT) inhibitors, replacing the piperazine with a homopiperazine ring was well tolerated, yielding analogues with high DAT affinity (Kᵢ range = 3–382 nM). nih.gov

However, bioisosteric replacement of the piperazine ring does not always maintain or improve activity. In one study, replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group resulted in a significant decrease in cytotoxic activity against cancer cell lines, underscoring the importance of the dual nitrogen atoms within the piperazine scaffold for this specific biological action. nih.govtandfonline.com In the development of DAT inhibitors, replacement of the piperazine with a piperidine (B6355638) ring system also yielded compounds with high affinity, but with the added benefit of improved metabolic stability in rat liver microsomes compared to their piperazine counterparts. nih.gov

The table below illustrates how modifications to the central heterocyclic ring affect biological activity.

| Original Scaffold | Ring Modification | Target/Activity | Result |

| Piperazine-based DAT Inhibitor | Homopiperazine | Dopamine Transporter (DAT) | Maintained high affinity (Kᵢ = 3–382 nM). nih.gov |

| Piperazine-based DAT Inhibitor | Piperidine | Dopamine Transporter (DAT) | Maintained high affinity and improved metabolic stability. nih.gov |

| Haloperidol (Piperidine) | Homopiperazine Analogue | D₂/5-HT Receptors | Modulated binding affinities, leading to new potential antipsychotics. unc.eduresearchgate.net |

| Piperazine-based Anticancer Agent | Morpholine | Cytotoxicity | Noticeable decrease in activity. nih.govtandfonline.com |

| Piperazine-based Anticancer Agent | Pyrrolidine | Cytotoxicity | Noticeable decrease in activity. nih.govtandfonline.com |

Correlations between Structural Features and Biological Activity, including Lipophilicity

A clear correlation exists between the structural and physicochemical properties of this compound analogues and their biological activity. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a particularly critical parameter that often influences a molecule's absorption, distribution, and ability to cross biological membranes.

The inclusion of a fluorine atom, as in the 4-fluorophenyl group, is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. This substitution can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

In the context of antimycobacterial agents, studies have shown a positive correlation between increased lipophilicity and activity. The introduction of lipophilic substituents, such as a 4-fluoro (4'-F) or 3-trifluoromethyl (3'-CF₃) group on the phenylpiperazine moiety, improved the in vitro activity against various mycobacterial strains, including M. tuberculosis and M. kansasii. mdpi.com Highly lipophilic hybrid molecules were found to be the most effective at inhibiting the growth of M. tuberculosis H37Ra. mdpi.com Further research on N-arylpiperazines confirmed that their antimycobacterial activity is influenced by lipophilic, as well as electronic and steric, properties. mdpi.com

The piperazine core itself contributes favorably to pharmacokinetic properties, in part due to its basicity and the potential for increased water solubility, which must be balanced with lipophilicity for optimal bioavailability. nih.govtandfonline.com Quantitative structure-activity relationship (QSAR) studies on certain piperidine derivatives, which are structurally related to piperazine analogues, have revealed that binding to specific targets like the sigma-1 receptor is driven by hydrophobic interactions, further highlighting the importance of lipophilicity. researchgate.net

Metabolism and Pharmacokinetic Investigations of 1 4 Fluorophenyl Piperazine

Metabolic Pathways of 1-(4-Fluorophenyl)piperazine

While specific in vivo metabolic studies exclusively on this compound are not extensively detailed in the available literature, the metabolism of arylpiperazine derivatives, in general, follows well-established pathways primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov

Key metabolic transformations for arylpiperazines include:

Aromatic Hydroxylation: This oxidative reaction, catalyzed by CYP enzymes, can introduce a hydroxyl group onto the fluorophenyl ring. nih.gov The position of hydroxylation can vary, leading to different phenolic metabolites. This process generally increases the water solubility of the compound, facilitating its excretion.

N-dealkylation: For arylpiperazine derivatives with substituents on the second nitrogen of the piperazine (B1678402) ring, CYP3A4-dependent N-dealkylation is a common metabolic route. nih.gov This process cleaves the substituent, yielding the 1-aryl-piperazine core.

N-oxidation: The nitrogen atoms within the piperazine ring can be oxidized. Tertiary amines, such as those in substituted piperazines, can be metabolized by Flavin-containing monooxygenases (FMO) to form N-oxide metabolites.

Piperazine Ring Degradation: Further metabolism can involve the cleavage and degradation of the piperazine ring itself, leading to various smaller, more polar metabolites.

Once formed, hydroxylated metabolites are often subject to Phase II metabolism, where they are conjugated with molecules like glucuronic acid to further increase their water solubility and promote renal excretion. nih.gov The primary enzyme responsible for the oxidation of the 1-aryl-piperazine metabolites themselves is typically CYP2D6. nih.gov

Role as a Metabolite of Related Compounds

Conversely, while Flunarizine is a piperazine derivative containing two 4-fluorophenyl groups, its metabolism does not yield this compound. The primary N-dealkylation metabolite of Flunarizine is 1-[bis(4-fluorophenyl)methyl]piperazine. nih.gov Other significant metabolic pathways for Flunarizine include aromatic hydroxylation and N-oxidation. aapharma.ca

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can act as an inhibitor of various Cytochrome P450 (CYP) enzymes. researchgate.net This inhibition of key metabolic enzymes suggests a potential for drug-drug interactions when co-administered with other substances that are substrates for these enzymes.

Research has shown that pFPP has significant inhibitory effects on several crucial CYP isoenzymes. researchgate.net The specific profile of inhibition can vary among different piperazine derivatives. researchgate.net

| CYP Isoenzyme | Inhibitory Effect Noted |

|---|---|

| CYP2D6 | Significant |

| CYP1A2 | Significant |

| CYP3A4 | Significant |

| CYP2C19 | Significant |

| CYP2C9 | Significant |

Data derived from a study on the metabolic interactions of piperazine-based drugs. researchgate.net

Predicted ADME (Absorption, Distribution, Metabolism, Excretion) Properties from Computational Studies

In silico computational studies have been employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. clinpgx.org These predictive models are valuable in early-stage drug discovery for assessing the potential pharmacokinetic behavior of a compound.

The predictions suggest that pFPP has characteristics that are generally favorable for a potential pharmacological agent. clinpgx.org For instance, the Human Intestinal Absorption (HIA) value indicates good oral absorption, and the Caco-2 permeability value suggests good permeability across the intestinal cell layer. clinpgx.org However, the predicted Blood-Brain Barrier (BBB) value was not within the acceptable range for an ideal drug candidate intended for central nervous system action. clinpgx.org The calculated bioavailability score was 0.55, which is a moderate value. clinpgx.org

| ADME Parameter | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption (HIA) | Good oral absorption |

| Caco-2 Permeability | Good permeability |

| Blood-Brain Barrier (BBB) Value | Not in the acceptable range for an ideal drug candidate |

| Bioavailability Score | 0.55 |

Data from a computational analysis and ADME prediction study. clinpgx.org

Therapeutic Potential and Drug Development Applications of 1 4 Fluorophenyl Piperazine and Its Derivatives

Potential in Neurological and Psychiatric Disorders

The unique structural features of the 1-(4-fluorophenyl)piperazine core have enabled the design of molecules that can interact with various targets in the central nervous system, offering hope for new treatments for a variety of neurological and psychiatric conditions.

Research into Psychostimulant Use Disorders (DAT inhibitors)

Atypical dopamine (B1211576) transporter (DAT) inhibitors present a promising therapeutic strategy for psychostimulant use disorders (PSUD). nih.gov Unlike typical DAT inhibitors, such as cocaine, which have high abuse potential, atypical inhibitors are designed to reduce the reinforcing effects of psychostimulants without exhibiting stimulant properties themselves. nih.gov Research has shown that certain derivatives of this compound exhibit this atypical DAT inhibitor profile.

One such derivative, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, has been shown to be effective in reducing the reinforcing effects of both cocaine and methamphetamine in preclinical models without inducing psychostimulant behaviors. nih.gov Modifications to this and similar structures, including the replacement of the piperazine (B1678402) ring with other alicyclic amines like homopiperazine (B121016) or piperidine (B6355638), have been explored to improve metabolic stability and DAT affinity. nih.gov These studies aim to identify drug candidates with improved pharmacokinetic properties while retaining the desired atypical DAT inhibitor profile. nih.gov The atypical binding of these compounds is thought to be related to their ability to stabilize a different conformation of the DAT compared to typical inhibitors like cocaine. nih.gov

| Compound/Derivative | Target | Potential Application | Key Findings |

| 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol | Dopamine Transporter (DAT) | Psychostimulant Use Disorders | Reduced reinforcing effects of cocaine and methamphetamine in preclinical models without psychostimulant behaviors. nih.gov |

| Piperidine analogues of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | Dopamine Transporter (DAT) | Psychostimulant Use Disorders | Showed improved metabolic stability in rat liver microsomes compared to piperazine analogues. nih.gov |

Investigation of Acetylcholinesterase Inhibition for Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels in the brain. nih.gov Acetylcholinesterase (AChE) inhibitors are a class of drugs that work by preventing the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. nih.govresearchgate.net This mechanism has been shown to provide symptomatic relief in patients with Alzheimer's disease. nih.gov

Researchers have synthesized and evaluated a series of phthalimide-based derivatives incorporating a this compound moiety for their anti-acetylcholinesterase activity. nih.gov In one study, a compound with a 4-fluorophenyl moiety was identified as the most potent derivative in the series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov Although this potency was lower than that of the reference drug donepezil (IC50 = 0.41 ± 0.09 µM), these findings suggest that the this compound scaffold can be a valuable starting point for the development of new AChE inhibitors. nih.gov Further structural modifications may lead to the discovery of more potent analogs with therapeutic potential for Alzheimer's disease.

| Derivative Class | Target | Key Finding | Reference Compound | Reference IC50 |

| Phthalimide-based this compound derivatives | Acetylcholinesterase (AChE) | The 4-fluorophenyl derivative was the most potent in its series with an IC50 of 16.42 ± 1.07 µM. nih.gov | Donepezil | 0.41 ± 0.09 µM nih.gov |

Exploration as Antidepressant or Anxiolytic Agents (Historical context from related piperazines)

The piperazine ring is a well-established pharmacophore in the development of antidepressant and anxiolytic drugs. nih.gov Several marketed drugs for these conditions contain a piperazine moiety. This has led to the exploration of novel piperazine derivatives, including those with a 1-(4-fluorophenyl) substitution, for their potential to treat anxiety and depression.

A study on a new phenylpiperazine derivative, LQFM005, and its hydroxylated metabolite demonstrated both anxiolytic- and antidepressant-like effects in animal models. researchgate.netnih.gov The effects of LQFM005 were found to be mediated, at least in part, through the activation of 5-HT1A receptors, as they were abolished by the administration of a 5-HT1A antagonist. researchgate.netnih.gov Both the parent compound and its metabolite showed moderate affinity for the 5-HT1A receptor. researchgate.netnih.gov These findings highlight the potential of developing this compound derivatives as new therapeutic options for anxiety and depressive disorders.

Antimicrobial Research

The increasing prevalence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. nih.gov The this compound scaffold has emerged as a promising framework for the synthesis of novel compounds with antibacterial, antiviral, and antifungal properties.

Antibacterial Activity Studies

Numerous studies have investigated the antibacterial potential of this compound derivatives. nih.govresearchgate.net These compounds have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria. For example, newly synthesized hybrid heterocyclic molecules based on the this compound skeleton have displayed good to moderate antibacterial activity. researchgate.net

The incorporation of the piperazine moiety into other heterocyclic systems, such as 1,3,4-thiadiazoles, has also yielded compounds with significant antibacterial properties. mdpi.com The antimicrobial activity of these derivatives is often influenced by the nature of the substituents on the piperazine ring and the attached heterocyclic systems.

| Derivative Class | Target Organisms | Key Findings |

| Hybrid heterocyclic molecules based on this compound | Bacteria | Displayed good to moderate antibacterial activity. researchgate.net |

| Piperazines bearing N,N′-bis(1,3,4-thiadiazole) moiety | Gram-negative bacteria (especially E. coli) | Showed significant antibacterial activity against gram-negative strains. mdpi.com |

| Piperazine-based polymers | E. coli and S. aureus | Exhibited significant antimicrobial activity, targeting the cytoplasmic membrane of bacteria. nih.gov |

Antiviral and Antifungal Potential

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antiviral and antifungal activities. mdpi.comresearchgate.netmanipal.eduresearchgate.net The piperazine ring is a structural component of some antiviral agents, and research continues to explore new derivatives with enhanced therapeutic activity. google.com

Studies have shown that certain piperazine derivatives exhibit activity against various fungal pathogens. researchgate.netmanipal.edunih.gov For instance, some synthesized piperazine derivatives have shown significant antifungal properties against species such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net The antifungal activity is often dependent on the specific chemical modifications made to the parent piperazine structure.

| Compound/Derivative Class | Activity | Target Organisms/Viruses | Key Findings |

| 1,4,4-Trisubstituted piperidines (related scaffold) | Antiviral | Human Coronavirus 229E (HCoV-229E) | A derivative with a 4-fluorine substituent showed antiviral activity. mdpi.com |

| Substituted piperazine derivatives | Antifungal | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many synthesized compounds showed significant antifungal properties. researchgate.net |

| 1-(4-nitrophenyl)piperazine derivatives | Antifungal | Bipolaris sorokiniana, Fusarium avenaceum | Showed activity against tested fungal strains. nih.gov |

Anticancer Research

Derivatives of this compound have demonstrated notable potential in the field of oncology, with numerous studies highlighting their cytotoxic effects against various cancer cell lines. The versatility of the this compound scaffold allows for the synthesis of diverse molecular architectures with promising anti-proliferative activities.

One area of investigation involves the development of adamantyl-piperazine derivatives. In these compounds, the adamantane ring, a bulky and lipophilic group, is combined with the piperazine moiety. The 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine derivative has shown promising anti-proliferative activity against several human cancer cell lines, including HeLa, MDA-MB-231, MIA PaCa-2, and NCI-H1975. The presence of the fluorine atom on the phenyl ring has been found to enhance the antitumor activity. mdpi.com The proposed mechanism of action for these compounds may involve the induction of both apoptosis and autophagy. mdpi.com

Another class of anticancer agents incorporates the this compound moiety into vindoline-piperazine conjugates. These complex molecules have been tested against a panel of 60 human tumor cell lines. nih.gov Specifically, a 1-bis(4-fluorophenyl)methyl piperazine-containing compound demonstrated outstanding cytotoxic activity, with a 50% growth inhibition (GI50) value of less than 2 μM across almost all cell lines. nih.govmdpi.com This particular derivative was most effective against the HOP-92 non-small cell lung cancer cell line, with a GI50 of 1.35 μM. nih.govmdpi.com

Furthermore, 1,2-benzothiazine derivatives incorporating a this compound substituent have been synthesized and evaluated for their anticancer potential. These compounds were designed as potential topoisomerase II inhibitors, a class of enzymes crucial for DNA replication and a key target in cancer therapy. nih.gov Molecular docking studies have suggested that these derivatives can bind to the DNA-topoisomerase II complex, potentially leading to the inhibition of cancer cell proliferation. nih.gov

The following table summarizes the in vitro anticancer activity of selected this compound derivatives:

| Derivative Class | Specific Compound | Cancer Cell Line | Activity Metric | Value |

| Adamantyl-piperazine | 1-[2-(4-Fluorophenyl)-2-adamantyl]piperazine | HeLa, MDA-MB-231, MIA PaCa-2, NCI-H1975 | Anti-proliferative | Promising |

| Vindoline-piperazine | 1-Bis(4-fluorophenyl)methyl piperazine conjugate | HOP-92 (Non-small cell lung cancer) | GI50 | 1.35 μM |

| Piperazinylacetamides | 1-Bis(4-fluorophenyl)methyl piperazine derivative | Not specified | GI50 | 4.36 µM |

Anti-inflammatory Research

The this compound scaffold has also been explored for its potential in developing novel anti-inflammatory agents. Inflammation is a complex biological response implicated in a wide range of diseases, and the development of new anti-inflammatory drugs remains a key area of research.

Studies have shown that certain piperazine derivatives can exert anti-inflammatory effects by modulating the production of key inflammatory mediators. For instance, novel piperazine derivatives have been demonstrated to inhibit the production of nitrite and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov One particular compound, referred to as PD-1, led to a 39.42% inhibition of nitrite production and a 56.97% inhibition of TNF-α generation at a concentration of 10 μM. nih.gov Another derivative, PD-2, also showed significant anti-inflammatory activity, with a 33.7% inhibition of nitrite production and a 44.73% inhibition of TNF-α at the same concentration. nih.gov

The mechanism of action for the anti-inflammatory effects of some piperazine derivatives may involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can effectively reduce inflammation. Molecular docking studies have supported this hypothesis, showing that these derivatives can interact with key residues in the active site of the COX-2 enzyme. nih.govankara.edu.tr

The anti-inflammatory properties of selected piperazine derivatives are summarized in the table below:

| Derivative | Concentration | Nitrite Production Inhibition | TNF-α Generation Inhibition |

| PD-1 | 10 μM | 39.42% | 56.97% |

| PD-2 | 10 μM | 33.7% | 44.73% |

Role as Synthetic Intermediates and Building Blocks in Pharmaceutical Compounds

Beyond its direct therapeutic potential, this compound and its derivatives are crucial synthetic intermediates and building blocks in the pharmaceutical industry. The piperazine ring is a common feature in many approved drugs, and the this compound moiety provides a versatile starting point for the synthesis of more complex molecules with a wide range of pharmacological activities.

Furthermore, 1-bis(4-fluorophenyl)methyl piperazine serves as a key building block for the synthesis of drugs like flunarizine and lomerizine. ossila.com These drugs are classified as calcium channel blockers and are used in the treatment of migraines. ossila.com The synthesis typically involves a one-step nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with a halogenated analog of the other part of the molecule. ossila.com

The versatility of the this compound scaffold makes it a valuable tool for medicinal chemists. Its presence in a molecule can influence properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for the development of effective and safe pharmaceuticals. The ability to readily modify the piperazine ring allows for the fine-tuning of these properties to optimize the pharmacological profile of a drug candidate.

Toxicological Research and Adverse Effects of 1 4 Fluorophenyl Piperazine

Mechanisms of Toxicity in Preclinical Models

Preclinical studies on various piperazine (B1678402) derivatives suggest several mechanisms of toxicity that may be relevant to pFPP. Research on other piperazine designer drugs indicates that they can induce toxicity through mechanisms such as the formation of reactive species, depletion of intracellular ATP and glutathione (GSH), disruption of mitochondrial membrane potential, and activation of caspase-3, which is a key enzyme in apoptosis (cell death). nih.gov These effects were observed to be concentration-dependent. nih.gov

A study investigating the in vitro hepatotoxicity of several piperazine designer drugs, including N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), found that these compounds led to an increase in the formation of reactive species. This was followed by a depletion of intracellular glutathione and ATP, a loss of mitochondrial membrane potential, and the activation of caspase-3. nih.gov

Investigations into Organ-Specific Toxicities (e.g., cardiotoxicity, hepatotoxicity, neurotoxicity, nephrotoxicity)

Although specific studies on the organ-specific toxicities of 1-(4-Fluorophenyl)piperazine are limited, research on analogous piperazine compounds suggests potential for adverse effects on several organ systems.

Hepatotoxicity: In vitro studies on other piperazine derivatives have demonstrated potential hepatotoxic effects. nih.gov For instance, research on BZP, TFMPP, MeOPP, and MDBP in human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes showed that these compounds can cause cell death. nih.gov The study indicated that metabolism by cytochrome P450 (CYP450) enzymes may play a role in detoxifying these substances. nih.gov

General Toxic Effects: The toxicological properties of this compound have not been fully investigated. chemicalbook.com However, it is known to cause irritation to the respiratory tract, skin, and eyes. chemicalbook.comcdhfinechemical.com Ingestion may lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea. chemicalbook.com Delayed pulmonary edema is also a potential risk. chemicalbook.com

Potential for Endocrine Disruption

Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine system, potentially leading to adverse health effects in development, reproduction, and metabolism. nih.gov Research on other halogenated pollutants, such as per- and polyfluoroalkyl substances (PFASs), has shown that they can act as endocrine disruptors by interfering with hormone transport proteins. nih.gov However, it is important to note that these are structurally different compounds, and similar effects cannot be assumed for pFPP without direct investigation.

Research into Sympathomimetic and Serotonergic Toxicity

Sympathomimetic Toxicity: While direct research on the sympathomimetic toxicity of this compound is scarce, case reports of toxicity associated with the recreational use of other piperazine derivatives, such as 1-(3-trifluoromethylphenyl) piperazine (TFMPP) in combination with 1-benzylpiperazine (B3395278) (BZP), have shown signs consistent with sympathomimetic toxicity. nih.gov

Serotonergic Toxicity: this compound is known to act as a serotonin (B10506) 5-HT1A receptor agonist and has been shown to inhibit the reuptake of serotonin and norepinephrine (B1679862). wikipedia.org Phenylpiperazines, as a class, are recognized as entactogenic drugs that promote the release of serotonin in the central nervous system. glpbio.com Excessive serotonergic activity can lead to a potentially life-threatening condition known as serotonin syndrome or serotonin toxicity. olh.iemdedge.com This condition is characterized by a triad of symptoms: altered mental state, neuromuscular abnormalities, and autonomic dysfunction. olh.ie

Analytical Methodologies for 1 4 Fluorophenyl Piperazine in Research Settings

Chromatographic Techniques for Identification and Quantification (e.g., GC-MS separation of isomers)

Chromatographic methods, particularly when coupled with mass spectrometry, are fundamental for the analysis of pFPP. These techniques offer high separation efficiency and sensitive detection, which are essential for complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of pFPP and its isomers. figshare.com A significant challenge in the analysis of phenylpiperazines is the differentiation of positional isomers, such as 1-(2-fluorophenyl)piperazine (B89578) (2-FPP), 1-(3-fluorophenyl)piperazine (B1329745) (3-FPP), and 1-(4-fluorophenyl)piperazine (4-FPP), due to their similar chemical profiles. figshare.com However, optimized GC-MS methods have been developed that successfully achieve baseline separation of these isomers. rsc.org The electron ionization (EI) mass spectra of pFPP typically show characteristic fragmentation patterns that aid in its identification. unodc.org

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of piperazine (B1678402) derivatives. jocpr.comnih.gov HPLC methods can be adapted for quantifying pFPP in various samples. The choice of stationary phase (column) and mobile phase composition is critical for achieving the desired separation. nih.gov For instance, FluoroPhenyl phases can be used in both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes, offering flexibility for separating polar compounds like pFPP. restek.com Detection is often performed using UV or fluorescence detectors, with the latter sometimes requiring derivatization of the analyte to enhance its signal. jocpr.comnih.gov

Below is an interactive data table summarizing typical chromatographic conditions for pFPP analysis.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Column Type | Zebron ZB-SemiVolatiles column (or similar) nih.gov | C18, Phenyl-Hexyl, or FluoroPhenyl phase nih.govrestek.com |

| Carrier Gas/Mobile Phase | Helium nih.gov | Acetonitrile/Methanol/Water mixtures with modifiers (e.g., formic acid) jocpr.comnih.gov |

| Detection Method | Mass Spectrometry (MS) nih.gov | UV, Fluorescence, or Mass Spectrometry (MS) jocpr.comnih.govnih.gov |

| Primary Application | Isomer separation, identification in seized materials figshare.comrsc.org | Quantification in biological fluids, purity analysis nih.govnih.gov |

| Key Advantage | Excellent separation of volatile isomers figshare.com | Versatility for various sample types and quantification nih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary method for unambiguous structure confirmation.

¹H NMR (Proton NMR) spectra of pFPP show characteristic signals for the protons on the aromatic ring and the piperazine ring. The aromatic protons typically appear as multiplets in the downfield region, while the piperazine protons resonate as multiplets in the upfield region. nih.govchemicalbook.com

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. The spectrum for pFPP would show distinct signals for the two types of carbon atoms in the piperazine ring and the four types of carbon atoms in the 4-fluorophenyl group (two substituted and two unsubstituted). nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of pFPP would exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C-N stretching of the piperazine ring, and the C-F stretching of the fluorophenyl group. mdpi.com

Mass Spectrometry (MS) , particularly when used with GC, provides information on the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of pFPP shows a molecular ion peak corresponding to its molecular weight. Key fragmentation ions include those resulting from the cleavage of the piperazine ring, which are indicative of the piperazine moiety. unodc.orgnih.gov

The following table summarizes key spectroscopic data for this compound.

| Spectroscopic Technique | Key Observables |

| ¹H NMR | Signals for aromatic protons (~6.9-7.4 ppm) and piperazine protons (~3.1-3.4 ppm) nih.govmdpi.com |

| ¹³C NMR | Signals for aromatic carbons (~115-158 ppm) and aliphatic carbons in the piperazine ring (~48-51 ppm) nih.govmdpi.com |

| Mass Spectrometry (EI) | Molecular Ion (m/z), base peak from piperazine ring cleavage unodc.orgnih.gov |

| Infrared (IR) Spectroscopy | C-H (aromatic/aliphatic), C-N, and C-F stretching vibrations mdpi.com |

Development of Reference Standards for Research and Forensic Applications

The availability of high-purity, certified reference standards is a prerequisite for the accurate identification and quantification of this compound in forensic and research laboratories. These standards are essential for method validation, calibration, and quality control. unodc.org

An analytical reference standard for pFPP ensures that the results obtained from analytical instruments are reliable and legally defensible. caymanchem.com It serves as a benchmark against which unknown samples can be compared. For example, in GC-MS analysis, the retention time and mass spectrum of a suspected pFPP sample must match those of the certified reference material under identical conditions. caymanchem.com

Several chemical suppliers provide this compound as an analytical reference standard, often in the form of a hydrochloride salt to improve stability and solubility. caymanchem.com These products are intended specifically for research and forensic applications. caymanchem.com Furthermore, spectral libraries containing GC-MS data for a wide range of forensic drug standards, including pFPP, are valuable resources that aid in the identification of these compounds in seized materials. caymanchem.com

Computational Chemistry and in Silico Studies of 1 4 Fluorophenyl Piperazine

Quantum Chemical Calculations (e.g., DFT/B3LYP for structural and electronic properties)

The structural and electronic properties of 1-(4-Fluorophenyl)piperazine have been investigated using quantum chemical calculations. researchgate.net Density Functional Theory (DFT) is a widely used method for these computations due to its balance of accuracy and computational cost. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been employed to optimize the molecular structure of pFPP. researchgate.netdergipark.org.tr

This level of theory allows for the determination of key geometric parameters such as bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The calculations are typically performed using software packages like Gaussian 09. researchgate.net The electronic properties derived from these calculations, including the distribution of electron density and orbital energies, form the foundation for further analysis of the molecule's reactivity and potential interactions. researchgate.net

Conformational Analysis and Potential Energy Surface Scans

Molecules can exist in various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis is crucial for identifying the most stable, lowest-energy structure of a molecule, which is typically the most populated and biologically relevant form at room temperature. researchgate.net

For this compound, a Potential Energy Surface (PES) scan has been performed to identify its most stable conformer. researchgate.netdergipark.org.tr This was achieved by systematically rotating the dihedral angle defined by atoms C10-C8-N2-C4, which connects the fluorophenyl ring to the piperazine (B1678402) moiety. The scan was conducted in 10° increments from 0° to 180°. researchgate.net The analysis revealed three distinct conformers. The most stable conformer, designated as conformer II, was found at a dihedral angle of 110°, corresponding to the global minimum on the potential energy surface. researchgate.netdergipark.org.tr

| Conformer | Dihedral Angle (C10-C8-N2-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| I | 10° | 2.51 |

| II | 110° | 0.00 |

| III | 180° | 1.26 |

Frontier Molecular Orbital (FMO) Analysis, Density of State (DOS), and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is primarily delocalized on the phenyl and piperazine rings, indicating these are the likely sites of electron donation (nucleophilic attack). researchgate.net The LUMO is concentrated on the phenyl ring, suggesting it is the most probable region for accepting electrons (electrophilic attack). researchgate.net The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A calculated HOMO-LUMO energy gap of 4.99 eV suggests that pFPP has a stable and bioactive structure where charge transfer can readily occur within the molecule. dergipark.org.tr

The Density of States (DOS) analysis provides a more detailed picture of the molecular orbitals and their energy contributions, complementing the FMO analysis. researchgate.netdergipark.org.tr